4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a 1,2-diketone with an aldehyde and an amine in the presence of ammonium acetate . The thioether linkage can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile . The final step involves the sulfonamide formation, which can be achieved by reacting the amine with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor . The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Thiophene: A sulfur-containing five-membered ring compound.
Imidazole: A simple heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both an imidazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-15-5-6-16(2)18(13-15)14-28-21-22-11-12-24(21)20(25)17-7-9-19(10-8-17)29(26,27)23(3)4/h5-10,13H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBKDKUURMEKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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